molecular formula C6H3BrClNO2 B1372138 5-Bromo-3-chloropyridine-2-carboxylic acid CAS No. 1189513-51-6

5-Bromo-3-chloropyridine-2-carboxylic acid

Cat. No. B1372138
Key on ui cas rn: 1189513-51-6
M. Wt: 236.45 g/mol
InChI Key: KPHRXSNSIGEBSN-UHFFFAOYSA-N
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Patent
US09302996B2

Procedure details

In N,N-dimethylformamide (24 mL) was dissolved 5-bromo-3-chloropyridine-2-carboxylic acid (2.36 g), 1-hydroxybenzotriazole (2.2 g) and 3-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.87 g), N,O-dimethylhydroxylamine hydrochloride (1.27 g) and triethylamine (1.95 mL) was added to the solution, and the resulting mixture was stirred at room temperature for 20 hours. Water was added to the obtained residue, extracted with ethyl acetate, and the organic layer was washed with water and then with a saturated brine. After drying the mixture over anhydrous magnesium sulfate, the mixture was concentrated under reduced pressure to obtain 5-bromo-3-chloro-N-methoxy-N-methylpyridine-2-carboxamide (2.67 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
3-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:11])[C:5]([C:8](O)=[O:9])=[N:6][CH:7]=1.ON1C2C=CC=CC=2N=N1.Cl.[CH3:23][NH:24][O:25][CH3:26].C(N(CC)CC)C>CN(C)C=O.O>[Br:1][C:2]1[CH:3]=[C:4]([Cl:11])[C:5]([C:8]([N:24]([O:25][CH3:26])[CH3:23])=[O:9])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)O)Cl
Name
Quantity
2.2 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
3-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Quantity
2.87 g
Type
reactant
Smiles
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.27 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
1.95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the mixture over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C(=O)N(C)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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